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Compound of Interest

Compound Name: (2,2-Difluorocyclobutyl)methanol

Cat. No.: B1529892 Get Quote

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol: Properties,

Characterization, and Applications

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into

molecular scaffolds is a cornerstone of rational drug design. Fluorinated motifs can profoundly

influence a compound's physicochemical and pharmacological properties, including metabolic

stability, lipophilicity, and binding affinity.[1][2][3] Among these, the gem-difluoroalkyl group is

particularly valuable. This guide provides a comprehensive technical overview of (2,2-
Difluorocyclobutyl)methanol, a key building block for introducing the 2,2-difluorocyclobutyl

moiety into novel chemical entities.[1][4] Authored for researchers, chemists, and drug

development professionals, this document details the compound's known physical properties,

outlines robust protocols for its characterization and handling, and explores its application in

creating next-generation therapeutics.

Chemical Identity and Core Properties
(2,2-Difluorocyclobutyl)methanol is a saturated carbocyclic alcohol featuring a geminal

difluoride substitution on the cyclobutane ring. This structural feature is critical to its utility,

imparting unique stereoelectronic properties that are highly sought after in pharmaceutical

research.

Caption: 2D Structure of (2,2-Difluorocyclobutyl)methanol
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The fundamental identifiers and physical properties of (2,2-Difluorocyclobutyl)methanol are

summarized below. It is important to note that while core identifiers are well-documented,

extensive experimental data for properties such as boiling point and density are not readily

available in public literature and typically require direct experimental determination.

Property Value Source(s)

CAS Number 1419101-11-3 [4][5]

Molecular Formula C₅H₈F₂O [4][5]

Molecular Weight 122.12 g/mol [4]

Purity Typically ≥97% [5]

Physical Form Liquid
Inferred from related

compounds

Storage Room temperature [5]

Synthesis and Purification Workflow
While multiple proprietary methods exist, a common and logical synthetic route to (2,2-
Difluorocyclobutyl)methanol involves the reduction of a suitable carbonyl precursor, such as

(2,2-difluorocyclobutyl)carbaldehyde or a corresponding carboxylic acid ester. The following

section details a representative protocol for the reduction of the aldehyde.

Experimental Protocol: Synthesis via Aldehyde
Reduction
This protocol describes the reduction of (2,2-difluorocyclobutyl)carbaldehyde using sodium

borohydride, a mild and selective reducing agent.

Causality: Sodium borohydride is chosen for its high selectivity for aldehydes over other

potentially present functional groups and its operational simplicity and safety compared to

stronger reducing agents like lithium aluminum hydride. Methanol is selected as the solvent

due to its ability to dissolve the aldehyde and the reducing agent, and its protic nature

facilitates the reaction mechanism.
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Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and

placed in an ice-water bath to maintain a temperature of 0-5°C.

Reagent Addition: (2,2-difluorocyclobutyl)carbaldehyde (1.0 eq) is dissolved in anhydrous

methanol (50 mL) and added to the flask.

Reductant Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 30

minutes, ensuring the internal temperature does not exceed 10°C.

Reaction Monitoring: The reaction is stirred at 0-5°C for 1 hour and then allowed to warm to

room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the

starting aldehyde is fully consumed.

Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid

(HCl) until the pH is ~6-7 to neutralize excess borohydride.

Extraction: The methanol is removed under reduced pressure. The resulting aqueous

residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The crude product is concentrated in vacuo and purified via flash column

chromatography on silica gel to yield pure (2,2-difluorocyclobutyl)methanol.
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Caption: Workflow for Synthesis and Purification
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Spectroscopic Characterization
Structural verification of (2,2-Difluorocyclobutyl)methanol is unequivocally established

through a combination of spectroscopic techniques. The following describes the expected

results from a standard characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum provides key structural information.

Hydroxymethyl Protons (-CH₂OH): A doublet is expected around 3.6-3.8 ppm, coupled to

the adjacent cyclobutyl proton.

Cyclobutyl Methine Proton (-CH-): A multiplet is expected, coupled to the hydroxymethyl

protons and the adjacent cyclobutyl methylene protons.

Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets are expected for the four

protons on the cyclobutane ring, with significant complexity arising from geminal and

vicinal couplings, including through-space coupling to the fluorine atoms.

¹³C NMR:

Hydroxymethyl Carbon (-CH₂OH): A signal is expected around 60-65 ppm.

Difluorinated Carbon (-CF₂-): A triplet is expected around 115-125 ppm due to one-bond

carbon-fluorine coupling (¹JCF).

Other Cyclobutyl Carbons: Signals for the remaining three cyclobutyl carbons are

expected in the aliphatic region (20-40 ppm), with splitting patterns determined by their

proximity to the fluorine atoms (²JCF, ³JCF).

¹⁹F NMR: A complex multiplet is expected, as the two non-equivalent fluorine atoms will

couple to each other and to nearby protons.

Infrared (IR) Spectroscopy
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the alcohol hydroxyl group.
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C-H Stretch: Sharp peaks are expected between 2850-3000 cm⁻¹ corresponding to the

aliphatic C-H bonds.

C-F Stretch: Strong, characteristic absorption bands are expected in the 1000-1200 cm⁻¹

region, indicative of the C-F bonds.

Mass Spectrometry (MS)
Molecular Ion (M+): The mass spectrum should show the molecular ion peak corresponding

to the compound's molecular weight (122.12 g/mol ). However, this peak may be weak or

absent in electron ionization (EI) mass spectrometry.

Fragmentation Pattern: Common fragmentation would involve the loss of water (M-18) or the

hydroxymethyl group (M-31).

Safety, Handling, and Storage
Proper handling of (2,2-Difluorocyclobutyl)methanol is essential to ensure laboratory safety.

The following guidelines are based on standard practices for handling fluorinated organic

compounds and alcohols.[6]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid

inhalation of vapors.[6] Keep the compound away from open flames, sparks, and other

sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against

static discharge.[6]

Storage: Store containers in a cool, dry, and well-ventilated area, tightly sealed to prevent

moisture contamination and evaporation.[6][7] Keep away from strong oxidizing agents.[6]

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and

local regulations.[6]

Applications in Research and Drug Development
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(2,2-Difluorocyclobutyl)methanol serves as a valuable building block for introducing the

difluorocyclobutyl moiety, which acts as a bioisostere for various functional groups, including

carbonyls and unprotected hydroxyls.[1] This substitution offers several strategic advantages in

drug design:

Metabolic Stability: The gem-difluoro group can block sites of metabolic oxidation (e.g., by

cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.

[2]

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the

acidity of nearby protons, influence molecular conformation, and modulate lipophilicity (logP),

which is critical for membrane permeability and target engagement.[1]

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent

interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions,

potentially increasing binding affinity and selectivity.

Conclusion
(2,2-Difluorocyclobutyl)methanol is a specialized chemical reagent with significant potential

for accelerating drug discovery and development. Its unique structural and electronic

properties, conferred by the gem-difluorinated cyclobutane ring, provide medicinal chemists

with a powerful tool for optimizing lead compounds. While detailed public data on all of its

physical properties remains limited, the established protocols for its synthesis, characterization,

and safe handling enable its effective use in research settings. As the demand for novel,

metabolically robust, and potent therapeutic agents continues to grow, the importance of

building blocks like (2,2-Difluorocyclobutyl)methanol will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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